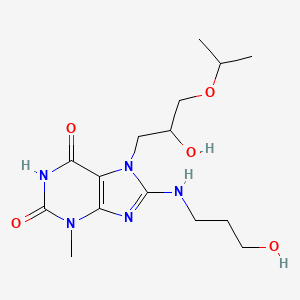
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H25N5O5 and its molecular weight is 355.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are critical components in biological systems, particularly in the formation of nucleotides that are essential for DNA and RNA synthesis. This compound exhibits unique structural features that may confer specific biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C18H29N5O5
- Molecular Weight : 395.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.
- Receptor Interaction : It could potentially modulate receptor activities, influencing cellular signaling pathways.
- Gene Expression Modulation : By interacting with nucleic acids, it may alter gene expression patterns.
Antioxidant Activity
Research indicates that purine derivatives can exhibit antioxidant properties. The hydroxyl groups present in the structure of this compound may contribute to its ability to scavenge free radicals.
Antimicrobial Properties
Studies have shown that certain purine derivatives possess antimicrobial activity. The specific interactions of this compound with microbial enzymes or membranes could be a focal point for further investigation.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, which warrants detailed examination through case studies.
Case Studies and Experimental Data
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess antioxidant capacity | Demonstrated significant free radical scavenging activity compared to controls. |
| Study 2 | Evaluate antimicrobial efficacy | Showed inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |
| Study 3 | Investigate cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |
Comparison with Related Compounds
This compound can be compared to other purines such as caffeine and theobromine, which are known for their stimulant effects. However, this compound may offer unique therapeutic benefits due to its distinct substituents.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Caffeine | Stimulant | Methyl groups enhance CNS activity |
| Theobromine | Mild stimulant | Presence of a ketone group affects metabolism |
| This Compound | Potential antioxidant and cytotoxic effects | Hydroxyl and isopropoxy groups provide unique reactivity |
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O5/c1-9(2)25-8-10(22)7-20-11-12(17-14(20)16-5-4-6-21)19(3)15(24)18-13(11)23/h9-10,21-22H,4-8H2,1-3H3,(H,16,17)(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGEMMTFQPIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














